N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide
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Overview
Description
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of two methyl groups on the benzothiazole ring and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or chloroform to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole or benzamide derivatives.
Scientific Research Applications
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzothiazole ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit specific enzymes, leading to altered metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
Uniqueness
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzamide moiety differentiates it from other benzothiazole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical processes.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-10-4-6-13(7-5-10)16(20)19-17-18-15-12(3)8-11(2)9-14(15)21-17/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSZQHMNANZESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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